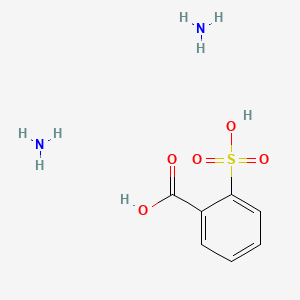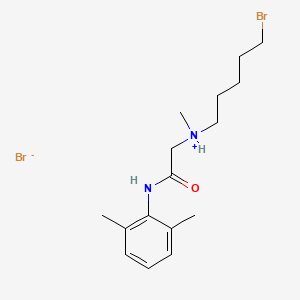
Acetamide, 2-((5-bromopentyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-((5-bromopentyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydrobromide is a complex organic compound with a unique structure that includes a brominated pentyl chain, a methylamino group, and a dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-((5-bromopentyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydrobromide typically involves multiple steps:
Amidation: The formation of the acetamide group.
Substitution: The attachment of the methylamino group to the brominated pentyl chain.
Coupling: The final step involves coupling the substituted pentyl chain with the dimethylphenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering the brominated pentyl chain or the dimethylphenyl group.
Reduction: Reduction reactions may target the acetamide group or the methylamino group.
Substitution: The bromine atom in the pentyl chain can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium iodide, silver nitrate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution could result in various substituted pentyl chains.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may be used to study the effects of brominated and methylamino groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicine, Acetamide, 2-((5-bromopentyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydrobromide may have potential applications as a pharmaceutical intermediate. Its structure suggests it could interact with specific molecular targets, leading to therapeutic effects.
Industry
In industrial applications, the compound can be used in the development of new materials or as a precursor for other chemical products.
Mecanismo De Acción
The mechanism of action of Acetamide, 2-((5-bromopentyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydrobromide involves its interaction with molecular targets such as enzymes or receptors. The brominated pentyl chain and the methylamino group may play crucial roles in binding to these targets, while the dimethylphenyl group could influence the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- Acetamide, 2-((5-chloropentyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride
- Acetamide, 2-((5-iodopentyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydroiodide
Uniqueness
The uniqueness of Acetamide, 2-((5-bromopentyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydrobromide lies in its brominated pentyl chain, which may confer distinct chemical and biological properties compared to its chlorinated or iodinated analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Propiedades
Número CAS |
50295-18-6 |
|---|---|
Fórmula molecular |
C16H26Br2N2O |
Peso molecular |
422.2 g/mol |
Nombre IUPAC |
5-bromopentyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-methylazanium;bromide |
InChI |
InChI=1S/C16H25BrN2O.BrH/c1-13-8-7-9-14(2)16(13)18-15(20)12-19(3)11-6-4-5-10-17;/h7-9H,4-6,10-12H2,1-3H3,(H,18,20);1H |
Clave InChI |
RISTYSOMWLRBNW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)C[NH+](C)CCCCCBr.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


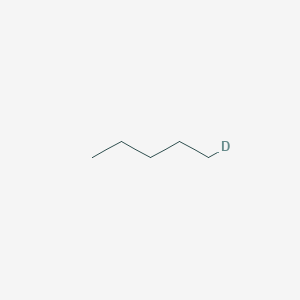

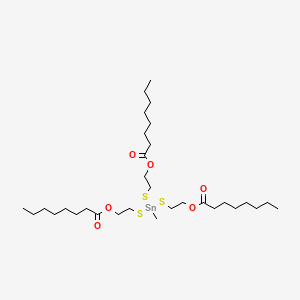
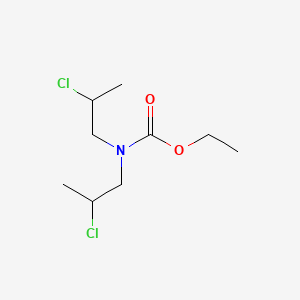
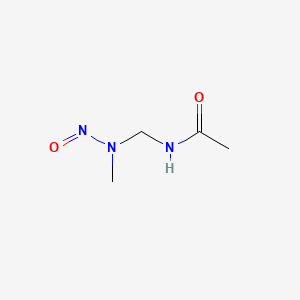
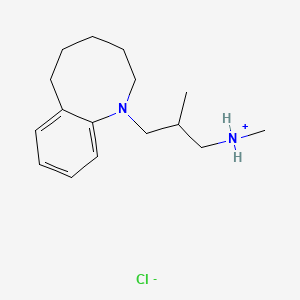
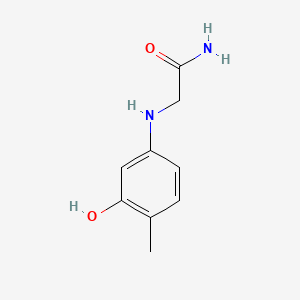
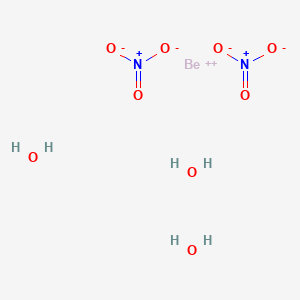
![1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol](/img/structure/B13755399.png)
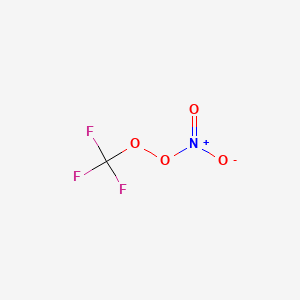
![Ethyl 4-aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B13755411.png)

